
Thiophene, 3,4-bis(1,1-dimethylethyl)-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Di-tert-butylthiophene 1-oxide is a heterocyclic organic compound with the molecular formula C12H20OS. It is a derivative of thiophene, where the sulfur atom is oxidized to form a sulfoxide group. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-tert-butylthiophene 1-oxide typically involves the oxidation of 3,4-Di-tert-butylthiophene. One common method is the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds as follows:
3,4-Di-tert-butylthiophene+m-CPBA→3,4-Di-tert-butylthiophene 1-oxide
The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for 3,4-Di-tert-butylthiophene 1-oxide are not well-documented, the general approach would involve large-scale oxidation processes using similar oxidizing agents and conditions as described above. The scalability of the reaction would depend on the availability of starting materials and the efficiency of the oxidation process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Di-tert-butylthiophene 1-oxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of thiophene 1,1-dioxide.
Reduction: Reduction reactions can revert the compound back to 3,4-Di-tert-butylthiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
Oxidation: Thiophene 1,1-dioxide.
Reduction: 3,4-Di-tert-butylthiophene.
Substitution: Substituted thiophene derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,4-Di-tert-butylthiophene 1-oxide has several applications in scientific research:
Chemistry: Used as a model compound to study π-face selectivity in addition reactions.
Industry: Used in the synthesis of photoelectric materials and other advanced materials.
Mécanisme D'action
The mechanism of action of 3,4-Di-tert-butylthiophene 1-oxide in chemical reactions involves the activation of the sulfoxide group, which can participate in various addition and substitution reactions. The π-face selectivity observed in its reactions is attributed to the conformational changes and orbital interactions at the transition states .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene 1-oxide: Lacks the bulky tert-butyl groups, making it less sterically hindered.
Thiophene 1,1-dioxide: Further oxidized form with different reactivity.
3,4-Di-tert-butylthiophene: The non-oxidized form of the compound.
Uniqueness
3,4-Di-tert-butylthiophene 1-oxide is unique due to the presence of bulky tert-butyl groups, which influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for studying steric effects and π-face selectivity in organic synthesis .
Propriétés
Numéro CAS |
118888-09-8 |
|---|---|
Formule moléculaire |
C12H20OS |
Poids moléculaire |
212.35 g/mol |
Nom IUPAC |
3,4-ditert-butylthiophene 1-oxide |
InChI |
InChI=1S/C12H20OS/c1-11(2,3)9-7-14(13)8-10(9)12(4,5)6/h7-8H,1-6H3 |
Clé InChI |
QMLNGJDABPIMFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CS(=O)C=C1C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide](/img/structure/B15200945.png)
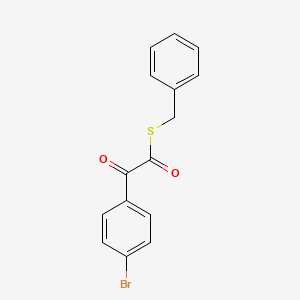
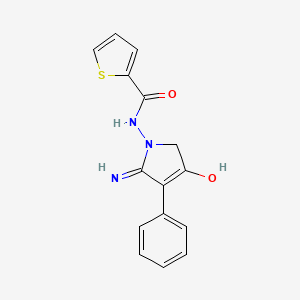
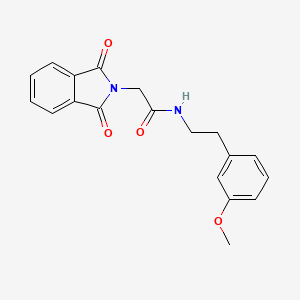
![N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride](/img/structure/B15200988.png)
![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B15200995.png)

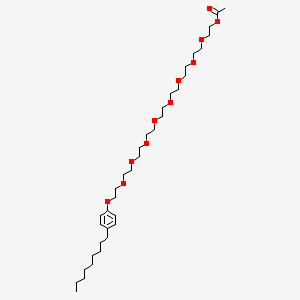

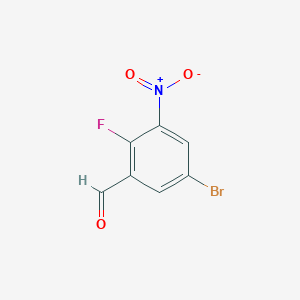
![3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine](/img/structure/B15201029.png)
![Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15201036.png)
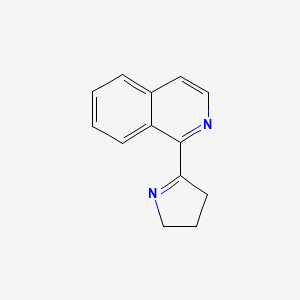
![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)
